Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C23H22N2O7S . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with various functional groups, including methoxy, nitro, and benzoyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy and nitro groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Coupling reactions: The benzoyl and amino groups are introduced through coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE can be compared with similar compounds, such as:
- ISOPROPYL 2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE
- ISOPROPYL 4-(4-FLUOROPHENYL)-2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of functional groups in ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE makes it particularly interesting for research and development.
Properties
Molecular Formula |
C23H22N2O7S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O7S/c1-13(2)32-23(27)20-17(14-5-8-16(30-3)9-6-14)12-33-22(20)24-21(26)15-7-10-19(31-4)18(11-15)25(28)29/h5-13H,1-4H3,(H,24,26) |
InChI Key |
CKAHOYFSAUULCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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